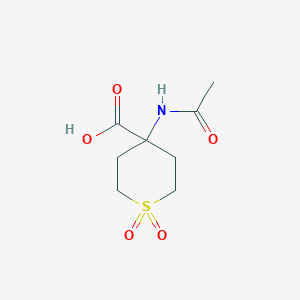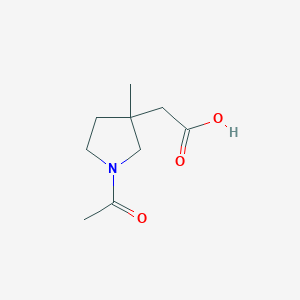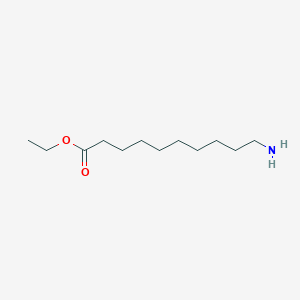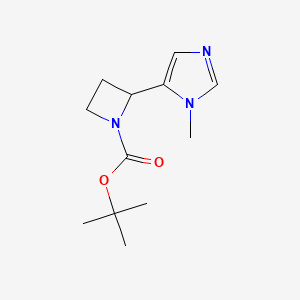
4-acetamido-1,1-dioxothiane-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-acetamido-1,1-dioxothiane-4-carboxylic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of an acetamido group, a dioxothiane ring, and a carboxylic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetamido-1,1-dioxothiane-4-carboxylic acid can be achieved through several methods. One common approach involves the oxidation of precursor compounds using specific oxidizing agents. For instance, the oxidation of primary alcohols and aldehydes to carboxylic acids can be performed using oxidizing agents such as potassium permanganate (KMnO4) and Jones reagent (CrO3 & H2SO4) . Additionally, the use of electrocatalytic methods with mediators like 4-acetamido-2,2,6,6-tetramethylpiperidin-1-oxyl (ACT) has been reported to effectively oxidize primary alcohols and aldehydes to carboxylic acids .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using efficient and cost-effective oxidizing agents. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the development of green chemistry approaches, such as the use of environmentally friendly oxidizing agents and solvents, can contribute to sustainable industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
4-acetamido-1,1-dioxothiane-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of functional groups such as the acetamido and carboxylic acid groups.
Common Reagents and Conditions
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be facilitated by using nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield carboxylic acids, while reduction reactions can produce alcohols or amines.
Applications De Recherche Scientifique
4-acetamido-1,1-dioxothiane-4-carboxylic acid has diverse applications in scientific research, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is employed in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.
Medicine: The compound’s potential therapeutic properties are explored in drug development and pharmaceutical research.
Mécanisme D'action
The mechanism of action of 4-acetamido-1,1-dioxothiane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily attributed to its functional groups, which can participate in various chemical reactions. For instance, the acetamido group can undergo nucleophilic substitution, while the carboxylic acid group can participate in acid-base reactions. These interactions contribute to the compound’s effects in different applications .
Comparaison Avec Des Composés Similaires
4-acetamido-1,1-dioxothiane-4-carboxylic acid can be compared with other similar compounds, such as:
4-acetamido-2,2,6,6-tetramethylpiperidin-1-oxyl (ACT): This compound is used as an electrocatalyst in oxidation reactions and shares similar functional groups with this compound.
4-acetamido-TEMPO: Another related compound used in electrochemical oxidation of alcohols to aldehydes and ketones.
Propriétés
Formule moléculaire |
C8H13NO5S |
|---|---|
Poids moléculaire |
235.26 g/mol |
Nom IUPAC |
4-acetamido-1,1-dioxothiane-4-carboxylic acid |
InChI |
InChI=1S/C8H13NO5S/c1-6(10)9-8(7(11)12)2-4-15(13,14)5-3-8/h2-5H2,1H3,(H,9,10)(H,11,12) |
Clé InChI |
XMAVLCWLWNYSMD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1(CCS(=O)(=O)CC1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B15306347.png)



![1,3-diethyl 2-acetamido-2-({7H-pyrrolo[2,3-d]pyrimidin-5-yl}methyl)propanedioate](/img/structure/B15306369.png)




![2H-Pyrazolo[3,4-c]pyridin-3-amine, 4,5,6,7-tetrahydro-](/img/structure/B15306400.png)
![benzyl N-[1-(4-hydroxyphenyl)ethyl]carbamate](/img/structure/B15306403.png)

